molecular formula C12H16BrNS B14683636 10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide CAS No. 35327-72-1

10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide

Cat. No.: B14683636
CAS No.: 35327-72-1
M. Wt: 286.23 g/mol
InChI Key: SXQZOPFITHHPBN-UHFFFAOYSA-M
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Description

10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide is a heterocyclic compound with a unique structure that combines elements of pyridine and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine hydrochloride with a suitable ketone in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, in an alcoholic medium . The reaction mixture is then heated to facilitate cyclization, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen or sulfur atoms in the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide stands out due to its unique combination of pyridine and benzothiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

35327-72-1

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

10-methyl-2,3,4,4a-tetrahydro-1H-pyrido[2,1-b][1,3]benzothiazol-10-ium;bromide

InChI

InChI=1S/C12H16NS.BrH/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13;/h2-3,6-7,12H,4-5,8-9H2,1H3;1H/q+1;/p-1

InChI Key

SXQZOPFITHHPBN-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCCC1SC3=CC=CC=C23.[Br-]

Origin of Product

United States

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